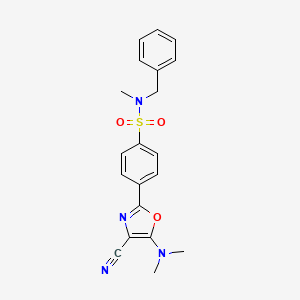
N-benzyl-4-(4-cyano-5-(dimethylamino)oxazol-2-yl)-N-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-(4-cyano-5-(dimethylamino)oxazol-2-yl)-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-benzyl-4-(4-cyano-5-(dimethylamino)oxazol-2-yl)-N-methylbenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.
Molecular Structure and Synthesis
The molecular formula of this compound is C20H20N4O3S, with a molecular weight of approximately 396.46 g/mol. The compound features several functional groups, including a cyano group, an oxazole ring, and a sulfonamide group, which contribute to its biological properties.
The synthesis of this compound typically involves multiple steps:
- Formation of the oxazole ring.
- Introduction of the cyano group.
- Benzylation to attach the benzyl moiety.
- Final assembly into the target molecule.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry are employed to ensure the purity and identity of the synthesized compound .
The biological activity of this compound is believed to be mediated through its interaction with specific biological targets. The sulfonamide moiety is known for its role in enzyme inhibition, particularly in antibacterial applications. This compound may inhibit enzymes by binding non-covalently through interactions such as hydrogen bonding and π–π stacking with target proteins.
Antibacterial Properties
Sulfonamides have a well-documented history as antibacterial agents. This compound may exhibit similar properties due to its structural characteristics. Studies have shown that compounds containing sulfonamide groups can effectively inhibit bacterial growth by interfering with folic acid synthesis pathways .
Antitumor Activity
Recent research indicates that compounds with similar structures may possess antitumor activity. For instance, derivatives featuring the benzene sulfonamide moiety have been evaluated for their potential in cancer therapy, showing promising results in inhibiting tumor cell proliferation .
Case Studies
- Inhibition of γ-secretase : Research has demonstrated that certain sulfonamide derivatives can inhibit γ-secretase, an enzyme linked to Alzheimer's disease pathology. This inhibition leads to decreased production of amyloid β-peptide, suggesting potential therapeutic applications for neurodegenerative diseases .
- RET Kinase Inhibition : A related study focused on benzamide derivatives showed significant inhibition of RET kinase activity, which is implicated in various cancers. These findings highlight the potential for this compound as a lead compound for developing new cancer therapies .
Research Findings Summary
Propiedades
IUPAC Name |
N-benzyl-4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-23(2)20-18(13-21)22-19(27-20)16-9-11-17(12-10-16)28(25,26)24(3)14-15-7-5-4-6-8-15/h4-12H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLXZQIYFFBUJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














